molecular formula C13H18ClN3O B15115038 N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15115038
M. Wt: 267.75 g/mol
InChI Key: MXIPUDRJAPJYLE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 4-methoxybenzylamine with 2,4-dimethylpyrazole under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete reaction. The product is then isolated and purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or chromatography for purification. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific structural features, such as the presence of both methoxy and pyrazole groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-8-15-16(2)13(10)14-9-11-4-6-12(17-3)7-5-11;/h4-8,14H,9H2,1-3H3;1H

InChI Key

MXIPUDRJAPJYLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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